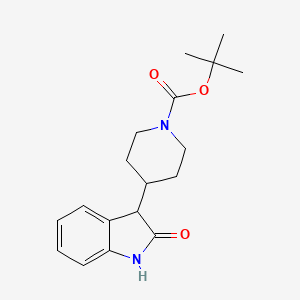

tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate (CAS 228111-39-5) is a synthetic organic compound with the molecular formula C₁₈H₂₄N₂O₃ and a molecular weight of 316.40 g/mol. It features a piperidine ring substituted at the 4-position with a 2-oxoindolin-3-yl group and a tert-butyl carboxylate protecting group at the 1-position. This compound is primarily used as a pharmaceutical intermediate, particularly in the development of kinase inhibitors and other therapeutic agents due to its indole scaffold, which is prevalent in bioactive molecules . Its purity (97%) and stability under refrigeration make it suitable for laboratory research and drug discovery pipelines .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)19-16(15)21/h4-7,12,15H,8-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTIYHCGPJFXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate typically involves the reaction of indolin-2-one with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by coupling with the indolinone derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions of indolinone derivatives with various biological targets. It serves as a model compound for investigating the biological activity of indolinone-based molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indolinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Positional Isomers

- tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate (QN-6962, CAS 1160248-23-6) :

This positional isomer substitutes the oxoindolin group at the 3-position of the piperidine ring instead of the 4-position. The altered substitution pattern may influence conformational flexibility and binding affinity to biological targets, such as enzymes or receptors . - tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (QP-5209, CAS 400797-94-6): Here, the oxoindolin group is attached at the 1-position of the indole ring.

Ring System Variations

- tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate (QN-6496, CAS 1160248-27-0) :

Replaces the piperidine (6-membered) ring with a pyrrolidine (5-membered) ring. The smaller ring increases ring strain and reduces conformational stability, which may affect pharmacokinetic properties like metabolic resistance . - tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (CAS 170364-89-3) :

Lacks the 2-oxo group on the indole ring, diminishing hydrogen-bonding capacity. This reduces polarity and may lower solubility in aqueous environments compared to the target compound .

Functional Group Modifications

- tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (CAS 778627-83-1): Substitutes the oxoindolin group with a 6-chloropyrazine ring.

- tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3) :

Replaces the oxoindolin group with a formyl moiety , making it a reactive precursor in synthetic pathways. The formyl group’s higher reactivity contrasts with the oxoindolin’s stability in biological systems .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Purity (%) | Key Functional Groups | Solubility Considerations |

|---|---|---|---|---|

| 228111-39-5 (Target) | 316.40 | 97 | 2-oxoindolin-3-yl, piperidine | Moderate polarity due to oxo group |

| 400797-94-6 (QP-5209) | 316.40 | 95 | 2-oxoindolin-1-yl, piperidine | Lower π-stacking potential |

| 170364-89-3 | 300.40 | N/A | Indol-1-yl, piperidine | Reduced hydrogen bonding |

| 1160248-27-0 (QN-6496) | 302.37 | 95 | 2-oxoindolin-3-yl, pyrrolidine | Higher ring strain, lower stability |

Biological Activity

tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate (CAS No. 228111-39-5) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. It belongs to a class of piperidine derivatives, which have been explored for various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H24N2O3, with a molecular weight of 316.401 g/mol. The structure features a piperidine ring substituted with an indolinone moiety, which is known to enhance biological activity through various mechanisms.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. MAO inhibitors are significant in treating mood disorders and neurodegenerative diseases.

Table 1: MAO Inhibition Studies

| Compound Name | MAO Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MAO-B | TBD | |

| Similar Compound A | MAO-A | TBD | |

| Similar Compound B | MAO-B | TBD |

2. Antioxidant Activity

Research has shown that indole derivatives exhibit significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of the indolinone structure in this compound suggests potential antioxidant activity.

Case Study: Antioxidant Activity Assessment

A study evaluating the antioxidant capacity of various indole derivatives found that compounds with similar structures effectively scavenged free radicals and reduced oxidative stress markers in vitro. While specific data on this compound is limited, its structural similarity suggests potential efficacy in this area.

3. Neuroprotective Effects

Given its MAO inhibitory activity, there is a hypothesis that this compound may exhibit neuroprotective effects, particularly in models of neurodegeneration such as Alzheimer's disease.

Research Findings: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines treated with neurotoxic agents showed that compounds structurally related to this compound could significantly reduce cell death and promote neuronal survival. These findings warrant further investigation into the specific mechanisms involved.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the 2-oxoindolin-3-yl moiety followed by coupling with a piperidine derivative. A common approach includes:

- Step 1 : Condensation of indole derivatives with carbonyl reagents under acidic conditions to form the 2-oxoindoline core.

- Step 2 : Introduction of the piperidine ring via nucleophilic substitution or coupling reactions, often using tert-butyl carbamate as a protecting group.

- Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) significantly impact yield. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : and NMR confirm the piperidine ring conformation and tert-butyl group integration.

- IR : Peaks at ~1680–1720 cm confirm the carbonyl group (2-oxoindolin and carbamate).

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and hydrogen-bonding networks. SHELXL refines thermal parameters and occupancy ratios, critical for validating molecular geometry .

Q. What are the recommended storage conditions to maintain chemical stability?

The compound is stable under inert atmospheres (argon/nitrogen) at –20°C. Avoid exposure to moisture, strong oxidizing agents (e.g., peroxides), and UV light, which may degrade the carbamate group. Stability tests using HPLC over 6 months show <2% decomposition under optimal conditions .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence reactivity in nucleophilic substitution reactions?

The tert-butyl group introduces significant steric hindrance, slowing axial attack by nucleophiles on the piperidine ring. Computational studies (DFT) reveal:

- Electron density : The carbamate carbonyl is polarized, enhancing electrophilicity at the piperidine nitrogen.

- Reactivity trends : Bulkier nucleophiles (e.g., Grignard reagents) show lower efficiency compared to smaller ones (e.g., amines). Kinetic studies under varying temperatures (25–60°C) quantify activation barriers .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC values (e.g., kinase inhibition assays) often arise from:

- Experimental variables : Buffer pH, solvent (DMSO concentration), and cell line variability.

- Data normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference).

- Meta-analysis : Cross-validate results across multiple assays (e.g., fluorescence polarization vs. radiometric assays) to identify outliers .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

- ADME modeling : Tools like SwissADME estimate logP (~2.5), indicating moderate lipophilicity.

- CYP450 interactions : Docking simulations (AutoDock Vina) highlight potential metabolism via CYP3A4, validated by in vitro microsomal assays.

- Solubility : Molecular dynamics simulations correlate carbamate hydration with solubility trends in aqueous buffers .

Methodological Notes

- Safety protocols : Use P95 respirators for powder handling and chemical-grade gloves (nitrile) to prevent dermal exposure. Acute toxicity studies (rodent models) indicate LD > 500 mg/kg, but chronic effects remain uncharacterized .

- Data validation : Cross-reference crystallographic data with CCDC entries and validate NMR assignments using 2D techniques (HSQC, HMBC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.